molecular formula C21H19FN2O B12904937 3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-85-9

3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12904937
CAS No.: 918645-85-9
M. Wt: 334.4 g/mol
InChI Key: IONUHUIDKMWGFW-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

CAS No.

918645-85-9

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

3-ethyl-5-fluoro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C21H19FN2O/c1-3-21(2)12-16-17(22)8-6-10-19(16)24(20(21)25)15-11-14-7-4-5-9-18(14)23-13-15/h4-11,13H,3,12H2,1-2H3

InChI Key

IONUHUIDKMWGFW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with aldehydes, followed by cyclization using acidic or basic catalysts. The reaction conditions often involve refluxing in solvents like toluene or ethanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound to its corresponding dihydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methyl-substituted derivative.

    5-Fluoroquinoline: A fluorine-substituted derivative.

Uniqueness

3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific combination of ethyl, fluoro, and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives.

Biological Activity

3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and comparisons with other compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H19FN2O
  • Molecular Weight : 348.39 g/mol

Research indicates that compounds similar to 3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one may exert their biological effects through several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes :
    • Compounds in this class have shown to inhibit COX enzymes, which are involved in the inflammatory process and cancer progression. For instance, certain derivatives have demonstrated IC50 values indicating effective inhibition of COX-1 and COX-2 activities .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (oral squamous cell carcinoma). The IC50 values for these cell lines were found to be as low as 10 µM for MCF-7 cells .

Biological Activity Data

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-710Induction of apoptosis via COX inhibition
CytotoxicityHSC-37.5Synergistic effect with gefitinib
Anti-inflammatoryCarrageenan model0.01 mmol/kgCOX inhibition

Study 1: Anti-Cancer Efficacy

A study evaluated the efficacy of 3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one against the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability with an IC50 value of 10 µM. The compound was found to induce apoptosis through the activation of COX pathways, demonstrating its potential as an anti-cancer agent .

Study 2: Inflammation Model

In another study utilizing a carrageenan-induced paw edema model in rats, the compound exhibited a notable anti-inflammatory effect with a dose-dependent response. The observed reduction in edema suggests that the compound may serve as a viable candidate for treating inflammatory conditions through its COX inhibitory action .

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